[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methox
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methox
Adenosine diphosphate ribose, also known as 5'-diphosphoribose, adenosine or ADP-ribose, belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. Adenosine diphosphate ribose is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine diphosphate ribose has been found in human prostate tissue. Within the cell, adenosine diphosphate ribose is primarily located in the cytoplasm and mitochondria. Adenosine diphosphate ribose exists in all eukaryotes, ranging from yeast to humans. Adenosine diphosphate ribose can be converted into D-ribose 5-phosphate through the action of the enzyme ADP-sugar pyrophosphatase. In humans, adenosine diphosphate ribose is involved in the nicotinate and nicotinamide metabolism pathway, the azathioprine action pathway, the mercaptopurine action pathway, and the glutamate metabolism pathway. Adenosine diphosphate ribose is also involved in several metabolic disorders, some of which include the xanthinuria type I pathway, succinic semialdehyde dehydrogenase deficiency, adenosine deaminase deficiency, and the mitochondrial dna depletion syndrome pathway.
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.
Brand Name:
Vulcanchem
CAS No.:
20762-30-5
VCID:
VC0033765
InChI:
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N
Molecular Formula:
C15H23N5O14P2
Molecular Weight:
559.32 g/mol
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methox
CAS No.: 20762-30-5
Main Products
VCID: VC0033765
Molecular Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
CAS No. | 20762-30-5 |
---|---|
Product Name | [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(3,4,5-trihydroxyoxolan-2-yl)methox |
Molecular Formula | C15H23N5O14P2 |
Molecular Weight | 559.32 g/mol |
IUPAC Name | [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxyoxolan-2-yl)methyl hydrogen phosphate |
Standard InChI | InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18) |
Standard InChIKey | PWJFNRJRHXWEPT-AOOZFPJJSA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](C=O)O)O)O)O)O)N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Physical Description | Solid |
Description | Adenosine diphosphate ribose, also known as 5'-diphosphoribose, adenosine or ADP-ribose, belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. Adenosine diphosphate ribose is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenosine diphosphate ribose has been found in human prostate tissue. Within the cell, adenosine diphosphate ribose is primarily located in the cytoplasm and mitochondria. Adenosine diphosphate ribose exists in all eukaryotes, ranging from yeast to humans. Adenosine diphosphate ribose can be converted into D-ribose 5-phosphate through the action of the enzyme ADP-sugar pyrophosphatase. In humans, adenosine diphosphate ribose is involved in the nicotinate and nicotinamide metabolism pathway, the azathioprine action pathway, the mercaptopurine action pathway, and the glutamate metabolism pathway. Adenosine diphosphate ribose is also involved in several metabolic disorders, some of which include the xanthinuria type I pathway, succinic semialdehyde dehydrogenase deficiency, adenosine deaminase deficiency, and the mitochondrial dna depletion syndrome pathway. An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins. |
Synonyms | 5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |
PubChem Compound | 192 |
Last Modified | Nov 11 2021 |
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